(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone is a chemical compound known for its unique structure and properties. It is a monoacylphosphine oxide-based photoinitiator that can be incorporated into various polymeric matrices for efficient curing and color stability of resins . This compound is particularly significant in the field of photochemistry due to its ability to initiate polymerization reactions upon exposure to light.
Preparation Methods
The synthesis of (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone involves several steps. One common synthetic route includes the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to the phosphine state.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone has a wide range of scientific research applications:
Biology: The compound’s ability to initiate polymerization makes it useful in the development of biomaterials and tissue engineering scaffolds.
Medicine: It is explored for use in drug delivery systems where controlled polymerization can aid in the release of therapeutic agents.
Mechanism of Action
The mechanism of action of (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone involves the absorption of light, leading to the generation of reactive species that initiate polymerization. Upon exposure to UV light, the compound undergoes homolytic cleavage to form free radicals. These radicals then react with monomers to form polymer chains. The molecular targets include the double bonds in monomers, and the pathways involved are primarily radical polymerization pathways .
Comparison with Similar Compounds
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone can be compared with other similar compounds such as:
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: This compound is also a photoinitiator with similar applications in polymerization reactions.
(Diphenylphosphoryl)(mesityl)methanone: Another photoinitiator with comparable properties and uses.
2,4,6-Trimethylbenzoylphenyl phosphinate: Shares similar photochemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and efficiency in initiating polymerization reactions under UV light .
Properties
CAS No. |
82971-78-6 |
---|---|
Molecular Formula |
C22H21OPS |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
diphenylphosphinothioyl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C22H21OPS/c1-16-14-17(2)21(18(3)15-16)22(23)24(25,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
AZZFBQARISLQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.